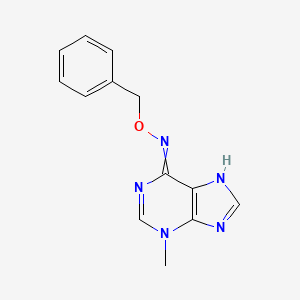
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Microbiology: It has shown antimicrobial activity, making it a candidate for the development of new antibiotics.
HIV Research: The compound is explored for its potential to inhibit the replication of the human immunodeficiency virus (HIV).
Wirkmechanismus
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . In antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: This compound shares a similar core structure but lacks the morpholine moiety, which may result in different biological activities.
Morpholino-thieno[2,3-c][2,7]naphthyridines: These compounds have a thieno ring fused to the naphthyridine core and exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the naphthyridine core with the morpholine moiety, which may enhance its biological activity and therapeutic potential.
Eigenschaften
Molekularformel |
C12H18ClN3O |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
4-(5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-3-13-9-10-11(1)14-4-2-12(10)15-5-7-16-8-6-15;/h2,4,13H,1,3,5-9H2;1H |
InChI-Schlüssel |
WTLCYFRVTZLZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C(C=CN=C21)N3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)





![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)

![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

